molecular formula C9H7NO4 B14643169 2-Nitro-3-phenylprop-2-enoic acid CAS No. 53298-57-0

2-Nitro-3-phenylprop-2-enoic acid

Cat. No.: B14643169
CAS No.: 53298-57-0
M. Wt: 193.16 g/mol
InChI Key: YVLNDCLPPGIRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7NO4 It is a derivative of cinnamic acid, characterized by the presence of a nitro group (-NO2) attached to the second carbon of the propenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. The Baylis-Hillman reaction is another method, where activated vinyl compounds are coupled with electrophiles under the catalytic influence of a tertiary amine . This reaction produces adducts that can be further transformed into this compound.

Industrial Production Methods

Industrial production of this compound often involves the nitration of cinnamic acid or its derivatives using nitric acid or other nitrating agents. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted nitro compounds, and various intermediates that can be further transformed into other useful compounds.

Scientific Research Applications

2-Nitro-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-phenylprop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action.

Comparison with Similar Compounds

2-Nitro-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as cinnamic acid and its derivatives. While cinnamic acid is a simple phenylpropanoic acid, the presence of the nitro group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activities. Similar compounds include:

    Cinnamic acid: A parent compound with a phenyl group attached to a propenoic acid chain.

    Nitrobenzene: A simple aromatic nitro compound with different reactivity and applications.

    Phenylacrylic acid: Another derivative of cinnamic acid with distinct chemical properties.

Properties

IUPAC Name

2-nitro-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLNDCLPPGIRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711985
Record name 2-Nitro-3-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-57-0
Record name 2-Nitro-3-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.